N-(2-(Phenylsulfonyl)ethyl)phthalimide
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H13NO4S |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-[2-(benzenesulfonyl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO4S/c18-15-13-8-4-5-9-14(13)16(19)17(15)10-11-22(20,21)12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
FFEXYDLGMYKFTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Precursor to Phenyl Vinyl Sulfone:the Hydrogen Atoms on the Carbon Alpha to the Sulfonyl Group Are Acidic and Can Be Removed by a Non Nucleophilic Base. Subsequent Elimination of the Phthalimide Anion Acting As a Leaving Group Would Generate Phenyl Vinyl Sulfone. Phenyl Vinyl Sulfone is a Powerful and Versatile Building Block in Its Own Right, Widely Used As a Michael Acceptor and a Dienophile.
Michael Additions: As a potent Michael acceptor, phenyl vinyl sulfone readily reacts with a wide range of nucleophiles (e.g., enolates, amines, thiols) to form new carbon-carbon and carbon-heteroatom bonds.
Cycloaddition Reactions: It serves as an excellent dienophile in Diels-Alder reactions, providing access to six-membered rings containing a sulfonyl group, which can be further manipulated or removed.
Chemical Reactivity and Transformations of N 2 Phenylsulfonyl Ethyl Phthalimide
Photochemical Reactivity of Phthalimide (B116566) Derivatives
The phthalimide chromophore is central to the photochemical behavior of the molecule, capable of initiating a variety of transformations upon absorption of light. irb.hr These reactions, which include bond cleavages, hydrogen abstractions, and electron transfers, proceed through high-energy excited states and often involve radical intermediates. researchgate.net
While direct photochemical studies on N-(2-(Phenylsulfonyl)ethyl)phthalimide are not extensively documented, the cleavage of the nitrogen-sulfur (N-S) bond is a known photoreaction for related N-sulfonyl compounds, such as tosyl amides and vinyl triflimides. researchgate.netnih.gov These reactions can be initiated by visible light, often facilitated by a photoredox catalyst, to induce a reductive cleavage of the N-S bond. nih.gov
This process is understood to proceed via homolytic cleavage, generating distinct radical species. nih.gov For this compound, two primary photofragmentation pathways involving N-S bond scission are plausible:
Pathway A: Cleavage yielding a phthalimidyl radical and a 2-(phenylsulfonyl)ethyl radical.
Pathway B: Cleavage resulting in an N-ethylphthalimide radical and a phenylsulfonyl radical.
The photolysis of benzylic sulfonyl compounds similarly produces sulfonyl radicals (RSO₂•), lending support to the feasibility of these photofragmentation routes. researchgate.net Such photochemical N-S bond cleavage serves as a method for the deprotection of sulfonamides under mild conditions. researchgate.net
Excited-state intramolecular proton transfer (ESIPT) is a significant photochemical process, though its classical mechanism requires a specific molecular geometry with proximate proton donor and acceptor groups. In the case of this compound, a more relevant process is intramolecular hydrogen atom transfer (HAT).
Upon photoexcitation, the phthalimide carbonyl group can abstract a hydrogen atom from the ethyl bridge, particularly from the γ- or δ-positions relative to the carbonyl oxygen. irb.hrresearchgate.net This HAT event results in the formation of a 1,5-biradical intermediate. Such biradicals are versatile and can undergo several subsequent reactions, including: irb.hr
Cyclization: Formation of a new ring system, such as benzazepinedione derivatives.
Fragmentation: Cleavage of C-C bonds within the biradical.
Secondary H-transfer: Disproportionation to yield an unsaturated derivative.
The efficiency and outcome of these photoreactions are influenced by the conformation of the molecule, which dictates the proximity of the abstractable hydrogen atoms to the excited carbonyl group. researchgate.net
The photochemical reactions of this compound are characterized by the formation of various radical intermediates. Photoinduced electron transfer (PET) is a common initiating step, where the phthalimide moiety in its excited state acts as an electron acceptor. researchgate.netrsc.org This can lead to the formation of a phthalimide radical anion.
Following initial PET or direct photo-cleavage, several key radical species can be generated:
| Radical Intermediate | Formation Pathway | Subsequent Reactivity |
| Phthalimide Radical Anion | Single electron transfer (SET) to the excited phthalimide chromophore. rsc.org | Can be protonated or participate in back-electron transfer. rsc.org |
| Sulfonyl Radical (PhSO₂•) | Homolytic cleavage of the C-S bond or N-S bond. researchgate.netnih.gov | Can be trapped or participate in radical cyclization cascades. nih.govnih.gov |
| Nitrogen-Centered Radical | Homolytic cleavage of the N-S bond. nih.govnih.gov | Can undergo addition reactions or hydrogen abstraction. |
| Carbon-Centered Radical | Fragmentation following N-S bond cleavage or subsequent to intramolecular HAT. | Can participate in radical-radical coupling or addition to unsaturated systems. |
The generation of these intermediates, particularly sulfonyl radicals, opens pathways for diverse functionalization reactions, such as the hydrosulfonylation of alkenes. nih.gov
Nucleophilic Substitution and Addition Reactions
The ground-state reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl group and the carbonyl carbons of the phthalimide ring. These sites are susceptible to attack by a range of nucleophiles. researchgate.net
The sulfur atom of the phenylsulfonyl group is a key electrophilic center. Studies on a series of N-(p-substituted-arylsulfonyl)phthalimides reacting with various amines (e.g., t-butylamine, diethylamine, cyclohexylamine) in acetonitrile have provided insight into the reaction mechanism at this site. researchgate.netscirp.org
The reaction kinetics are sensitive to the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down, resulting in positive Hammett (ρ) values. researchgate.net This evidence suggests a buildup of negative charge in the transition state.
Two mechanisms have been proposed for the nucleophilic attack at the sulfonyl sulfur: researchgate.netscirp.org
Sₙ2 Mechanism: A concerted, one-step process involving the direct displacement of the phthalimide anion by the incoming nucleophile. This pathway is suggested for sterically hindered nucleophiles like t-butylamine.
Addition-Elimination Mechanism: A two-step process where the nucleophile first adds to the sulfur atom to form a trigonal bipyramidal intermediate, followed by the elimination of the phthalimide leaving group. This is considered more likely for less hindered nucleophiles such as cyclohexylamine.
The table below summarizes kinetic data for reactions with various amines, illustrating the influence of the nucleophile on the reaction rate.
| Nucleophile | k₂ × 10³ (L mol⁻¹ s⁻¹) at 30°C | Proposed Mechanism | Reference |
|---|---|---|---|
| t-Butylamine | 0.14 | Sₙ2 | researchgate.net |
| Diethylamine | 1.15 | Addition-Elimination / Sₙ2 | researchgate.net |
| Cyclohexylamine | 1.45 | Addition-Elimination | researchgate.net |
| trans-1,2-Diaminocyclohexane | 2.84 | Addition-Elimination | researchgate.net |
Data derived from studies on N-(phenylsulfonyl)phthalimide, a close analog. researchgate.net
The two carbonyl carbons within the phthalimide ring are also electrophilic and can be attacked by nucleophiles. This reaction pathway competes with attack at the sulfonyl center and typically leads to the ring-opening of the phthalimide moiety. nih.gov
The reaction of N-substituted phthalimides with primary amines like cyclopentylamine can result in the formation of benzamide derivatives, confirming that nucleophilic attack occurs at the carbonyl carbon. nih.gov This reactivity is fundamental to the use of the phthalimide group as a protecting group for amines, where its removal is often achieved by nucleophilic attack using hydrazine (B178648) or a strong base (the Ing-Manske procedure).
Metal-Catalyzed Transformations
The presence of a sulfonamide linkage in this compound makes it a potential substrate for various metal-catalyzed cross-coupling reactions. Nickel catalysis, in particular, has emerged as a powerful tool for the formation of carbon-heteroatom bonds, and its application to sulfonamide substrates is an area of growing interest.
Nickel-Catalyzed Reactions with Sulfonamide Substrates
While specific nickel-catalyzed reactions involving this compound are not extensively documented, the reactivity of the sulfonamide group can be inferred from studies on analogous N-alkyl and N-aryl sulfonamides. Nickel-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully applied to form C-N bonds with sulfonamides as the nitrogen source. nih.govresearchgate.net
These transformations typically employ a nickel(0) catalyst, which undergoes oxidative addition to an aryl halide. The resulting nickel(II) complex can then react with the deprotonated sulfonamide to form a nickel-amido complex. Subsequent reductive elimination furnishes the N-arylated sulfonamide and regenerates the nickel(0) catalyst. Photosensitized nickel catalysis has also been developed, allowing for these C-N bond formations to occur under milder conditions. nih.gov
For this compound, a potential nickel-catalyzed transformation would involve the arylation of the sulfonamide nitrogen. This would lead to the formation of N-aryl-N-(2-(phenylsulfonyl)ethyl)benzenesulfonamides, where the phthalimide group remains intact. The general conditions for such a reaction, based on existing literature for other sulfonamides, are presented in Table 1.
| Nickel Precatalyst | Ligand | Base | Solvent | Aryl Halide | Typical Yield (%) |
|---|---|---|---|---|---|
| NiCl₂(PCy₃)₂ | PCy₃ | NaOtBu | Toluene | Aryl Bromide | 70-95 |
| Ni(cod)₂ | dtbbpy | K₃PO₄ | Dioxane | Aryl Chloride | 65-90 |
| NiBr₂·diglyme | Ir(ppy)₃ (photocatalyst) | DBU | DMF | Aryl Iodide | 75-98 |
It is important to note that the presence of the phthalimide group in this compound might influence the reaction's outcome. The phthalimide carbonyl groups could potentially coordinate with the nickel catalyst, affecting its reactivity and selectivity. Further experimental studies are required to fully elucidate the scope and limitations of nickel-catalyzed transformations on this specific substrate.
Other Significant Transformations
Beyond metal-catalyzed processes, the phenylsulfonyl group in this compound can be cleaved through radical-mediated pathways. These transformations offer a powerful method for C-S bond scission and subsequent functionalization, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Desulfonation and Thioether Formation via Radical Processes
The phenylsulfonyl group can act as a radical leaving group under specific conditions, a process known as desulfonation. This transformation typically involves the generation of a carbon-centered radical on the ethyl linker following the cleavage of the C-S bond. This radical intermediate can then be trapped by various reagents to form new chemical bonds.
Photoredox catalysis is a common method to initiate such radical desulfonylation reactions. semanticscholar.org In a typical scenario, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a suitable electron donor or acceptor. This process can lead to the formation of a radical ion of the sulfone, which then fragments to release the phenylsulfonyl radical and generate the desired carbon-centered radical.
In the context of this compound, a photoredox-mediated desulfonylation would generate a β-phthalimidoethyl radical. This highly reactive intermediate can then participate in various reactions. One significant application is its trapping with a sulfur source to form a thioether. For instance, reacting the radical with a disulfide (RSSR) or a thiol (RSH) can lead to the formation of a new C-S bond, yielding an N-(2-(thioalkyl)ethyl)phthalimide derivative.
The general scheme for such a transformation is depicted below:
Scheme 1: Proposed Radical Desulfonation and Thioether Formation
| Photocatalyst | Light Source | Reductant/Additive | Solvent | Radical Trap | Product Type |
|---|---|---|---|---|---|
| Ir(ppy)₃ | Blue LED | Hantzsch Ester | DMF | Alkenes | C-C bond formation |
| Ru(bpy)₃Cl₂ | Visible Light | Ascorbic Acid | Acetonitrile | Disulfides | Thioether |
| Eosin Y | Green LED | DIPEA | DMSO | Thiols | Thioether |
The efficiency and selectivity of this radical process would depend on several factors, including the choice of photocatalyst, the nature of the radical trap, and the reaction conditions. The stability of the intermediate β-phthalimidoethyl radical and potential side reactions, such as dimerization or reduction, would also need to be considered.
Mechanistic Investigations into N 2 Phenylsulfonyl Ethyl Phthalimide Chemistry
Elucidation of Reaction Mechanisms via Spectroscopic Techniques
Spectroscopic methods are crucial in elucidating the reaction mechanisms of N-substituted phthalimides. Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in monitoring the progress of reactions and identifying key functional groups in reactants, intermediates, and products.
In studies of N-(p-substituted-arylsulfonyl)phthalimides, IR spectroscopy has been used to observe the characteristic carbonyl stretching frequencies of the phthalimide (B116566) ring. scirp.org Changes in the position and intensity of these bands can indicate the formation of intermediates or products. For instance, the disappearance of the symmetric and asymmetric stretching vibrations of the carbonyl groups in the phthalimide ring would signify the cleavage of this moiety during a reaction. researchgate.net
¹H and ¹³C NMR spectroscopy provide detailed structural information. scirp.org For N-(2-(phenylsulfonyl)ethyl)phthalimide, the appearance of new signals or shifts in existing signals for the ethyl linker protons and carbons would be indicative of a chemical transformation at or near this part of the molecule. In related systems, NMR has been used to characterize the final products of nucleophilic substitution reactions, confirming the structure of the newly formed compounds. scirp.org
While not directly applied to this compound in the available literature, advanced techniques like infrared ion spectroscopy (IRIS) combined with mass spectrometry have been used to characterize highly reactive intermediates, such as glycosyl cations, in other complex reaction mechanisms. nih.gov Such methods could potentially be applied to study transient species in the reactions of N-(sulfonylalkyl)phthalimides.
Spectroscopic Data for a Representative N-(p-substituted-arylsulfonyl)phthalimide:
| Compound | ¹H NMR (DMSO-d6, δ ppm) | ¹³C NMR (DMSO-d6, δ ppm) | IR (ATR, cm⁻¹) |
| N-(p-methoxyphenylsulfonyl)phthalimide | 7.90 - 8.10 (d, 2H), 7.80 - 8.00 (s, 2H), 7.1 - 7.3 (d, 2H), 3.8 (s, 3H) | 164.61, 163.43, 136.27, 131.04, 130.92, 129.65, 124.70, 115.19, 56.40 | 3067, 1739 |
| N-(p-toluenesulfonyl)phthalimide | 7.73 (d, 2H), 7.70 - 7.60 (d, 1H) | 146.04, 135.43, 134.29, 130.97, 129.92, 128.44, 124.54, 123.59, 21.30 | 3066, 2988, 1747 |
Data sourced from a study on N-(p-substituted-arylsulfonyl)phthalimides. scirp.org
Role of Intermediates in Reaction Pathways
In an Sₙ2-type mechanism, the nucleophile directly attacks the sulfonyl sulfur, leading to a concerted bond-forming and bond-breaking process. This would involve a pentacoordinate transition state.
Alternatively, an addition-elimination mechanism would involve the initial formation of a tetrahedral intermediate. In this pathway, the nucleophile adds to the sulfonyl group, forming a transient, high-energy intermediate which then eliminates the phthalimide anion as a leaving group. scirp.org The stability and lifetime of such intermediates are critical to the reaction kinetics. For some N-(substituted)phthalimide reactions, long-lived intermediates have been identified as precursors to the final products.
Computational studies on related systems, such as the formation of N-phenylphthalimide from phthalanilic acid, have also pointed to the formation of tetrahedral intermediates. unt.edu These theoretical investigations help to visualize the structure and energetics of transient species that may be difficult to observe experimentally.
Kinetic and Thermodynamic Aspects of Reactivity
Kinetic studies of the reactions of N-(p-substituted-arylsulfonyl)phthalimides with various amines have demonstrated that the reactions follow second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the nucleophile. scirp.org This is consistent with both the proposed Sₙ2 and addition-elimination mechanisms.
The thermodynamic parameters of these reactions provide further mechanistic insights. Negative activation entropy (ΔS≠) values have been observed for the reactions of N-(phenylsulfonyl)phthalimides with amines, suggesting a more ordered transition state compared to the reactants. scirp.org This is characteristic of associative mechanisms like Sₙ2 or addition-elimination, where two molecules come together to form the transition state.
Arrhenius Parameters for the Reaction of N-(phenylsulfonyl)phthalimide with Various Amines in Acetonitrile:
| Nucleophile | Eₐ (kJ/mol) | ΔH≠ (kJ/mol) | ΔS≠ (J/mol·K) | ΔG≠ (kJ/mol) |
| t-butylamine | 36.63 | 34.11 | -148.94 | 79.22 |
| diethylamine | 52.48 | 49.96 | -106.55 | 82.23 |
| cyclohexylamine | 38.30 | 35.78 | -132.02 | 75.78 |
| trans-1,2-diaminocyclohexane | 65.52 | 63.00 | -48.78 | 77.77 |
Data sourced from a study on N-(p-substituted-arylsulfonyl)phthalimides. scirp.org
Thermochemical studies on other N-alkylsubstituted phthalimides have determined their standard molar enthalpies of formation through combustion calorimetry, providing fundamental thermodynamic data for this class of compounds. researchgate.net
Influence of Electronic Effects on Reaction Pathways
Electronic effects play a significant role in determining the reactivity of N-(arylsulfonyl)phthalimides. Studies on a series of N-(p-substituted-arylsulfonyl)phthalimides have utilized the Hammett equation to quantify the influence of substituents on the phenylsulfonyl ring on the reaction rate. scirp.org
A positive ρ (rho) value obtained from Hammett plots indicates that the reaction is facilitated by electron-withdrawing groups on the arylsulfonyl moiety. scirp.org This is because electron-withdrawing groups increase the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack. This observation supports a mechanism where the rate-determining step involves the formation of a negative charge in the transition state, which is stabilized by these substituents. The linear Hammett plots obtained for the reactions with various amines suggest that the mechanism does not change across the series of substituted compounds. scirp.orgresearchgate.net
For this compound, the electronic nature of the phenylsulfonyl group would similarly be expected to influence its reactivity, although the presence of the ethyl linker may modulate the transmission of these electronic effects to the reaction center compared to systems with a direct N-S bond.
Hammett ρ Values for Reactions of N-(p-substituted-arylsulfonyl)phthalimides with Amines:
| Nucleophile | ρ Value |
| t-butylamine | 1.18 |
| diethylamine | 1.12 |
| cyclohexylamine | 1.05 |
| trans-1,2-diaminocyclohexane | 1.14 |
Data sourced from a study on N-(p-substituted-arylsulfonyl)phthalimides. scirp.org
Advanced Structural Characterization Methodologies for N 2 Phenylsulfonyl Ethyl Phthalimide and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-(2-(Phenylsulfonyl)ethyl)phthalimide, both ¹H and ¹³C NMR spectroscopy are utilized to confirm the connectivity of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the structure. The aromatic protons of the phthalimide (B116566) and phenylsulfonyl groups typically appear as complex multiplets in the downfield region (δ 7.5-8.0 ppm). The protons of the ethyl linker are diastereotopic and exhibit distinct signals. The methylene (B1212753) group adjacent to the phthalimide nitrogen is expected to resonate at a different chemical shift than the methylene group adjacent to the sulfonyl group due to the differing electronic effects of these functionalities.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbons of the phthalimide group are characteristically found far downfield (around 167 ppm). The aromatic carbons of both the phthalimide and phenylsulfonyl rings appear in the typical aromatic region (δ 120-140 ppm), while the aliphatic carbons of the ethyl bridge are observed in the upfield region of the spectrum.
Interactive Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phthalimide C=O | - | ~167.3 |
| Phthalimide Ar-C | - | ~131.8, ~123.6 |
| Phthalimide Ar-CH | ~7.86 (m) | ~134.4 |
| N-CH₂ | ~4.12 (t) | ~35.5 |
| S-CH₂ | ~3.65 (t) | ~50.2 |
| Phenylsulfonyl Ar-C | - | ~138.8 |
| Phenylsulfonyl Ar-CH | ~7.92 (d), ~7.69 (t), ~7.58 (t) | ~128.0, ~129.5, ~134.0 |
Note: The data in the table are predicted values based on typical chemical shifts for similar functional groups and should be confirmed by experimental data.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.
Key diagnostic peaks include:
Carbonyl (C=O) Stretching: Strong absorption bands characteristic of the symmetric and asymmetric stretching of the imide carbonyl groups are observed, typically in the region of 1775-1700 cm⁻¹.
Sulfonyl (S=O) Stretching: Two strong bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group are prominent in the spectrum, usually found around 1330-1300 cm⁻¹ and 1150-1130 cm⁻¹, respectively.
Aromatic C-H Stretching: Absorption peaks for the aromatic C-H bonds of the phenyl and phthalimide rings are expected above 3000 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond of the imide is also observable.
Interactive Table: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Imide C=O (asymmetric stretch) | ~1770 | Strong |
| Imide C=O (symmetric stretch) | ~1715 | Strong |
| Sulfonyl S=O (asymmetric stretch) | ~1325 | Strong |
| Sulfonyl S=O (symmetric stretch) | ~1140 | Strong |
| Aromatic C-H Stretch | >3000 | Medium |
| C-N Stretch | ~1390 | Medium |
Note: The data in the table are representative values and may vary slightly based on the specific experimental conditions.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming its elemental composition (C₁₆H₁₃NO₄S).
The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for N-substituted phthalimides involve cleavage of the bond between the nitrogen and the substituent. Key fragments for this compound would likely include:
The molecular ion [M]⁺ at m/z ≈ 315.
A fragment corresponding to the phthalimide moiety .
Fragments arising from the cleavage of the ethyl linker and the phenylsulfonyl group .
Analysis of these fragments allows for a step-by-step reconstruction of the molecule, verifying the connectivity of the phthalimide, ethyl, and phenylsulfonyl components.
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of 2-[2-(Benzenesulfonyl)ethyl]isoindole-1,3-dione has been determined. The analysis reveals that the compound crystallizes in the monoclinic space group P2₁/c. The phthalimide group is essentially planar, as is the phenyl ring of the sulfonyl group. The dihedral angle between these two planar systems is a key structural parameter. The ethyl linker adopts a specific torsion angle to accommodate the packing of the molecules in the crystal lattice. Intermolecular interactions, such as hydrogen bonds or π-π stacking, which stabilize the crystal packing, can also be identified and analyzed.
Interactive Table: Crystallographic Data for this compound
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 9.150 (3) |
| b (Å) | 23.361 (8) |
| c (Å) | 7.039 (3) |
| β (°) | 109.28 (3) |
| Volume (ų) | 1420.5 (9) |
| Z | 4 |
Data sourced from crystallographic studies of 2-[2-(Benzenesulfonyl)ethyl]isoindole-1,3-dione.
Applications of N 2 Phenylsulfonyl Ethyl Phthalimide in Organic Synthesis
Utilization as a Precursor in Functional Group Interconversions
The most direct application of N-(2-(Phenylsulfonyl)ethyl)phthalimide in organic synthesis is as a precursor to 2-(phenylsulfonyl)ethanamine. The phthalimide (B116566) group functions as a protected form of a primary amine, a common strategy employed in the Gabriel synthesis. wikipedia.orgbyjus.com This method allows for the clean and efficient formation of primary amines from alkyl halides or their equivalents, avoiding the overalkylation often observed when using ammonia. wikipedia.orgorgoreview.com In this context, this compound provides a stable, crystalline solid that can be easily handled and purified, releasing the desired primary amine only upon a specific deprotection step. organic-chemistry.org
The conversion of the phthalimide to the primary amine can be achieved under various conditions, with the choice of method depending on the sensitivity of other functional groups within the molecule. nrochemistry.com The most common methods include hydrazinolysis, acidic or basic hydrolysis, and milder reductions.
Research Findings on Deprotection Methods:
Hydrazinolysis (Ing-Manske Procedure): This is a widely used method involving the reaction of the N-alkylphthalimide with hydrazine (B178648) hydrate (B1144303) in a protic solvent like ethanol. nrochemistry.com The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring, leading to the formation of a stable five-membered phthalhydrazide (B32825) precipitate and the desired free primary amine. wikipedia.orgnrochemistry.com The precipitation of the byproduct simplifies the purification process. wikipedia.org
Acidic or Basic Hydrolysis: Treatment with strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) can also cleave the phthalimide group. orgoreview.comlibretexts.org Acidic hydrolysis yields the primary amine salt and phthalic acid, while basic hydrolysis gives the free amine and a phthalate (B1215562) salt. orgoreview.com These methods can be harsh and are often incompatible with sensitive functional groups that may be present in the rest of the molecule. nrochemistry.com
Reductive Deprotection: For substrates that cannot tolerate hydrazinolysis or harsh hydrolysis, milder reductive methods have been developed. A notable method involves the reduction of the phthalimide with sodium borohydride (B1222165) (NaBH₄) in an alcohol/water mixture, followed by treatment with acid (e.g., acetic acid). organic-chemistry.orgmdma.ch This two-stage, one-flask process converts the phthalimide to an intermediate that readily releases the primary amine and phthalide, a byproduct that is typically easy to remove. organic-chemistry.orgmdma.ch This method is particularly valuable as it proceeds under near-neutral conditions and is known to avoid racemization in chiral substrates. organic-chemistry.org
| Deprotection Method | Reagents | Byproducts | Key Advantages | Limitations |
|---|---|---|---|---|
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (N₂H₄·H₂O) in Ethanol | Phthalhydrazide | Mild, neutral conditions; byproduct precipitates, simplifying purification. wikipedia.orgnrochemistry.com | Hydrazine can be toxic; separation of byproduct can sometimes be challenging. wikipedia.org |
| Acidic Hydrolysis | Aqueous strong acid (e.g., HCl, H₂SO₄) | Phthalic acid | Simple reagents. | Harsh conditions, not suitable for acid-sensitive molecules. nrochemistry.comlibretexts.org |
| Basic Hydrolysis | Aqueous strong base (e.g., NaOH, KOH) | Phthalate salt | Effective for robust molecules. | Harsh conditions, not suitable for base-sensitive molecules. orgoreview.com |
| Reductive Deprotection | 1. NaBH₄ in 2-Propanol/H₂O 2. Acetic Acid | Phthalide | Very mild, near-neutral conditions; avoids racemization of chiral centers. organic-chemistry.orgmdma.ch | Requires a two-step sequence within a single pot. organic-chemistry.org |
Role as a Building Block for Complex Molecular Architectures
Beyond its role as a simple amine precursor, this compound can be envisioned as a valuable building block for constructing more complex molecules. Its utility stems from the combined properties of the phthalimidoethyl group and the phenylsulfonyl moiety.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes
Current syntheses of N-(2-(Phenylsulfonyl)ethyl)phthalimide and related structures often rely on classical methods, such as the Gabriel synthesis, which involves the reaction of potassium phthalimide (B116566) with an appropriate alkyl halide. While effective, these methods can sometimes be limited by harsh reaction conditions, moderate yields, and the generation of stoichiometric byproducts. The future of synthesizing this molecule lies in the development of more efficient, atom-economical, and environmentally benign strategies. organic-chemistry.orgnih.gov
Promising research avenues include:
Catalytic Approaches: Exploration of transition-metal-catalyzed reactions, such as those employing palladium, nickel, or copper, could provide direct and efficient routes. rsc.orgnih.gov For instance, developing a catalytic system for the direct aminoalkylation of phthalimide using a phenylsulfonyl-activated alkene would be a significant advancement. Another approach is the carbonylative cyclization of appropriately substituted aromatic amides, which has been used for other N-substituted phthalimides. chemrxiv.org
Green Chemistry Methodologies: Investigating synthetic protocols that utilize greener solvents like water or supercritical fluids, or energy sources such as microwave irradiation, could drastically reduce the environmental impact. rsc.orgeijppr.com Solvent-free reactions, catalyzed by solid-supported reagents or organocatalysts, also represent a highly desirable goal. nih.govresearchgate.net
One-Pot and Tandem Reactions: Designing multi-component reactions where phthalic anhydride, a primary amine source, and a sulfonyl-containing fragment are combined in a single step would greatly improve efficiency. Such strategies minimize purification steps and reduce waste, aligning with the principles of modern synthetic chemistry.
A comparative table of potential future synthetic strategies is presented below.
| Synthetic Strategy | Potential Catalyst/Conditions | Key Advantages | Research Focus |
| Catalytic N-Alkylation | Pd, Cu, or Ni complexes; Organocatalysts | High atom economy, milder conditions, broader substrate scope. | Catalyst design, optimization of reaction conditions, exploring different sulfonyl precursors. |
| Green Synthesis | Microwave irradiation; Water as solvent; Montmorillonite-KSF clay | Reduced reaction times, lower energy consumption, environmentally benign. eijppr.com | Optimization of microwave parameters, screening of reusable catalysts, solvent effect studies. |
| Multi-Component Reactions | Rhodium(III) catalysis; Tandem cyclization | High convergence, operational simplicity, rapid library generation. researchgate.net | Design of novel tandem sequences, investigation of reaction mechanisms. |
Investigation of Undiscovered Reactivity Profiles
The reactivity of this compound is largely underexplored. The phenylsulfonyl group is a strong electron-withdrawing group, which activates the adjacent ethyl linker for specific transformations. Future research should focus on harnessing this latent reactivity.
Michael Acceptor Precursor: A key unexplored avenue is the in-situ generation of N-vinylphthalimide via base-mediated elimination of benzenesulfinic acid. The resulting activated alkene could serve as a potent Michael acceptor, reacting with a wide array of nucleophiles (carbon, nitrogen, oxygen, and sulfur-based) to generate complex molecular architectures. nih.govmdpi.com
Cycloaddition Reactions: The potential of the phthalimide moiety or an in-situ generated vinylphthalimide intermediate to participate in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, remains to be investigated. rsc.org This could open pathways to novel polycyclic and heterocyclic systems.
Reductive and Oxidative Transformations: The phthalimide carbonyl groups can undergo reduction to form hydroxylactams or be involved in ring-opening reactions. organic-chemistry.org A recent study demonstrated that phthalimides can undergo Mukaiyama-type aldol (B89426) cyclizations, suggesting the carbonyl groups are reactive under specific Lewis acidic conditions. nih.gov Exploring these transformations could yield valuable synthetic intermediates.
| Reaction Type | Proposed Reagents/Conditions | Potential Products |
| Michael Addition | Base (e.g., DBU, K₂CO₃), Nucleophile (e.g., malonates, amines, thiols) | Functionalized N-ethylphthalimide derivatives |
| Diels-Alder Reaction | In-situ elimination, Diene (e.g., cyclopentadiene) | Cycloadducts containing the phthalimide scaffold |
| Phthalimide Ring Transformation | Reductants (e.g., NaBH₄), Lewis acids (e.g., TiCl₄) | Hydroxylactams, isoindolinone derivatives |
Computational Chemistry and Theoretical Studies on Reactivity and Mechanisms
Computational chemistry provides powerful tools to predict reactivity, elucidate reaction mechanisms, and understand the electronic structure of molecules. For this compound, theoretical studies are essential for guiding synthetic efforts and explaining observed reactivity.
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways for proposed transformations, such as the base-mediated elimination to form N-vinylphthalimide and subsequent Michael addition reactions. rsc.orgresearchgate.net This would provide invaluable insight into reaction kinetics and thermodynamics.
Reactivity Prediction: Analysis of the molecule's frontier molecular orbitals (HOMO/LUMO) and the generation of molecular electrostatic potential (MEP) maps can predict the most likely sites for nucleophilic and electrophilic attack. nih.gov Such studies can help rationalize the regioselectivity of derivatization reactions and guide the design of new experiments.
Conformational Analysis: The flexibility of the ethyl linker allows for multiple conformations. Computational studies can determine the lowest energy conformers and assess how conformation influences reactivity, particularly in intramolecular reactions or interactions with biological targets. researchgate.net
| Computational Method | Research Objective | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms (e.g., elimination, cycloaddition). rsc.orgresearchgate.net | Transition state energies, activation barriers, reaction energy profiles. |
| Frontier Molecular Orbital (FMO) Theory | Predict sites of chemical reactivity. | LUMO/HOMO energy levels and distributions, identifying electrophilic/nucleophilic centers. |
| Molecular Electrostatic Potential (MEP) | Visualize charge distribution and reactive sites. nih.gov | Maps of electron-rich and electron-poor regions. |
Exploration of New Derivatization Strategies
The creation of new analogues of this compound through targeted derivatization is a critical area for future research. Modifications at three key positions—the phthalimide aromatic ring, the phenylsulfonyl aromatic ring, and the ethyl linker—could lead to compounds with novel chemical, physical, or biological properties. mdpi.com
Phthalimide Ring Functionalization: The aromatic ring of the phthalimide moiety is amenable to electrophilic aromatic substitution reactions. Introducing substituents such as nitro, amino, or halo groups could modulate the electronic properties of the entire molecule. nih.gov
Phenylsulfonyl Ring Functionalization: The phenyl ring of the sulfonyl group can also be modified. Introducing electron-donating or electron-withdrawing groups could alter the leaving group ability of the benzenesulfinate (B1229208) anion, thereby tuning the molecule's propensity to act as a Michael acceptor precursor. acs.orgnih.gov
Modification of the Ethyl Linker: While more synthetically challenging, modification of the ethyl bridge, for instance, by introducing alkyl or fluoro substituents, could influence the compound's conformational preferences and steric profile.
These derivatization strategies would generate a library of compounds for screening in materials science or medicinal chemistry applications, building upon the known biological activities of other phthalimide derivatives. nih.gov
Q & A
Q. How should researchers address batch-to-batch variability in NMR spectra?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
